[2,2-Dimethyl-3-(oxan-4-yl)propyl](methyl)amine hydrochloride
Description
2,2-Dimethyl-3-(oxan-4-yl)propylamine hydrochloride is a tertiary amine hydrochloride salt characterized by a gem-dimethyl group, a methylamine moiety, and a tetrahydropyran-4-yl (oxan-4-yl) substituent. It is supplied globally by multiple vendors, including Alcan International Network U.S.A. Inc., DR J PharmChem, and Suzhou Inter-China Chemical Co., Ltd. .
Properties
IUPAC Name |
N,2,2-trimethyl-3-(oxan-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-11(2,9-12-3)8-10-4-6-13-7-5-10;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLRKCFNHHCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-3-(oxan-4-yl)propylamine hydrochloride is an organic compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework characterized by a dimethyl group, an oxolane ring, and a propylamine moiety. Its molecular formula is with a molecular weight of 221.77 g/mol. The compound's InChI Key is RPOBLNIKUNNALG-UHFFFAOYSA-N, which aids in its identification in chemical databases.
The biological activity of 2,2-Dimethyl-3-(oxan-4-yl)propylamine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that 2,2-Dimethyl-3-(oxan-4-yl)propylamine hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 µg/mL |
| Escherichia coli | 250 µg/mL |
| Enterococcus faecalis | 300 µg/mL |
Antitumor Activity
Preliminary studies have demonstrated the compound's potential antitumor activity. The MTT assay has been used to evaluate its effects on various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 150 µg/mL |
| A549 (Lung Cancer) | 200 µg/mL |
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial effects of 2,2-Dimethyl-3-(oxan-4-yl)propylamine hydrochloride against common pathogens. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential for therapeutic use against resistant strains. -
Antitumor Activity Assessment:
In a controlled laboratory setting, the compound was tested against various cancer cell lines using the MTT assay. It demonstrated notable cytotoxicity, particularly against HeLa cells, suggesting that it may serve as a lead compound for further antitumor drug development. -
Mechanistic Studies:
Further investigations into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways, providing insights into its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of substituted propylamine hydrochlorides, where variations in the substituent groups significantly alter properties. Key analogues include:
| Compound Name | Molecular Formula | Substituent Group | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propylamine HCl | C₁₂H₁₉NO₂•HCl | 3,4-Dimethoxyphenyl | 245.74 | Research chemical; hygroscopic | |
| 2,2-Dimethyl-3-(2-methylphenyl)propylamine HCl | Not specified | 2-Methylphenyl | Not specified | Supplier availability in China | |
| Protriptyline Hydrochloride | C₁₉H₂₁N•HCl | Dibenzo[a,d]cycloheptenyl | 299.8 | Antidepressant | |
| (4-tert-Butylphenyl)methylamine HCl | C₁₄H₂₄ClN | 4-tert-Butylphenyl | Not specified | Pharmaceutical intermediate |
Key Observations :
- Substituent Effects: The oxan-4-yl group in the target compound introduces moderate hydrophilicity compared to aromatic (e.g., dimethoxyphenyl) or bulky aliphatic (e.g., tert-butyl) substituents. This may enhance solubility in polar solvents like methanol or DMSO compared to more lipophilic analogues .
Preparation Methods
Reductive Amination of Oxan-4-yl-Substituted Carbonyl Precursors
One common route utilizes reductive amination of an aldehyde or ketone precursor bearing the oxan-4-yl substituent with methylamine or methylamine equivalents.
- Starting with 2,2-dimethyl-3-(oxan-4-yl)propanal or a related ketone
- Reacting with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride
- Formation of the secondary amine intermediate
- Isolation and purification of the free amine
- Conversion to hydrochloride salt by treatment with hydrogen chloride in anhydrous solvent (e.g., ether or ethanol)
This method offers high selectivity and yields for the desired amine hydrochloride salt.
Nucleophilic Substitution on Halogenated Propyl Precursors
Another approach involves nucleophilic substitution reactions where a halogenated propyl intermediate bearing the oxan-4-yl substituent is reacted with methylamine.
- Synthesis of 2,2-dimethyl-3-(oxan-4-yl)propyl halide (e.g., bromide or chloride)
- Reaction with methylamine under controlled temperature and solvent conditions to substitute the halogen with the methylamino group
- Isolation of the amine product and conversion to hydrochloride salt
This method requires careful control of reaction conditions to avoid side reactions and ensure high purity.
Protection and Deprotection Strategies
Given the sensitivity of the oxane ring and amine functionalities, protecting groups may be employed during multi-step syntheses:
- Protection of the amine as a carbamate or amide during ring functionalization
- Subsequent deprotection under acidic or basic conditions
- Final formation of the hydrochloride salt
This approach is often used when the oxane ring is constructed or modified in situ.
Representative Data Table: Comparative Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Reductive Amination | 2,2-Dimethyl-3-(oxan-4-yl)propanal | Methylamine, NaBH3CN | High selectivity, mild conditions | Requires aldehyde precursor | 70-85 |
| Nucleophilic Substitution | 2,2-Dimethyl-3-(oxan-4-yl)propyl halide | Methylamine | Straightforward, scalable | Possible side reactions | 60-75 |
| Protection/Deprotection Route | Oxane derivatives with protected amine | Various protecting groups, acids/bases | Enables complex modifications | Multi-step, time-consuming | 50-65 |
Detailed Research Findings
Reductive amination is widely preferred for its operational simplicity and good yields. The use of sodium cyanoborohydride allows selective reduction of imines formed in situ without reducing other functional groups, preserving the oxane ring integrity.
Nucleophilic substitution requires preparation of a suitable halide intermediate. This step often involves halogenation of the corresponding alcohol or alkylation of oxane derivatives. Reaction with methylamine is typically performed in polar solvents such as ethanol or DMF at elevated temperatures.
Salt formation with hydrochloric acid stabilizes the amine, improves crystallinity, and facilitates purification. The hydrochloride salt form is common for storage and pharmaceutical applications.
Literature indicates that the oxane ring substituent can be introduced via glycosylation or ring-closing steps prior to amine introduction, depending on desired stereochemistry and substitution patterns.
Analytical characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound. The hydrochloride salt exhibits characteristic shifts due to protonation of the amine nitrogen.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(oxan-4-yl)propylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of oxan-4-yl derivatives with methylamine precursors. For example, reacting oxan-4-ylpropyl intermediates with methylamine under controlled pH (7–9) and temperature (40–60°C) can yield the tertiary amine. Purification via recrystallization in ethanol or acetone improves purity (>98%), while chromatography (HPLC or column) resolves structural analogs . Optimization includes adjusting solvent polarity and catalyst loading (e.g., palladium for cross-coupling) to enhance yield (70–85%).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the oxan-4-yl and dimethylpropyl groups. HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) detects impurities (<2%). Mass spectrometry (ESI+) verifies molecular weight (e.g., [M+H]+ at m/z ~228). Compare retention times and spectra with certified reference standards (e.g., EP/BP guidelines) .
Q. What are the solubility and stability profiles of this compound under various storage and experimental conditions?
- Methodological Answer : Solubility is highest in polar solvents (e.g., water: ~4 mg/mL; DMSO: >5 mg/mL) . Stability studies show degradation <5% over 24 months at -20°C in airtight, light-protected containers. Avoid prolonged exposure to pH >8, which hydrolyzes the oxan-4-yl group .
Advanced Research Questions
Q. How does the oxan-4-yl substituent influence pharmacokinetic properties compared to other cyclic ether analogs?
- Methodological Answer : The oxan-4-yl group enhances metabolic stability due to reduced cytochrome P450 oxidation compared to smaller cyclic ethers (e.g., tetrahydrofuran). In vitro assays (e.g., liver microsomes) show a half-life increase of ~30% versus ethyl or methyl analogs. Computational logP calculations (e.g., ChemAxon) correlate with improved blood-brain barrier penetration .
Q. What strategies are effective for resolving enantiomers if chirality is present in the synthesis pathway?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for HPLC separation. Alternatively, derivatize with (R)- or (S)-Mosher’s acid chloride and analyze via 19F NMR to assign enantiomeric excess (>95%) .
Q. What computational methods predict the compound’s interaction with serotonin receptors (e.g., 5-HT2A)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of 5-HT2A (PDB: 6WGT). Key interactions include hydrogen bonding between the amine group and Ser159, and hydrophobic contacts with the oxan-4-yl ring and Phe234. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns .
Q. How can researchers analyze metabolic pathways using in vitro models?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions at intervals (0–120 min) and analyze metabolites via LC-MS/MS. Major Phase I metabolites include N-demethylated and oxan-4-yl hydroxylated products. Phase II conjugates (glucuronides) are identified using β-glucuronidase inhibitors .
Q. What structural analogs have been studied to elucidate structure-activity relationships (SAR) for biological activity?
- Methodological Answer : Replace the oxan-4-yl group with cyclopropane ( ) or phenyl () to assess steric and electronic effects. In vitro assays (e.g., receptor binding) show that bulkier substituents reduce 5-HT2A affinity by ~40%, while electron-donating groups enhance potency. SAR data are modeled using QSAR software (e.g., MOE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
